2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

Medicinal chemistry Structure-property relationships Quinoline derivatives

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-37-4, molecular formula C₁₈H₁₇N₃O₂, molecular weight 307.35 g/mol) is a substituted quinoline-4-carbohydrazide derivative featuring an ortho-ethoxyphenyl substituent at the 2-position of the quinoline ring and a carbohydrazide moiety at the 4-position. This compound belongs to the broader class of 2-arylquinoline-4-carbohydrazides, which have been investigated as intermediates for antimicrobial agent development and as building blocks for hydrazone library synthesis.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 524932-37-4
Cat. No. B2670383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide
CAS524932-37-4
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22)
InChIKeyWHNKEYBKOITBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide CAS 524932-37-4: Chemical Class and Procurement Identification for Research Applications


2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-37-4, molecular formula C₁₈H₁₇N₃O₂, molecular weight 307.35 g/mol) is a substituted quinoline-4-carbohydrazide derivative featuring an ortho-ethoxyphenyl substituent at the 2-position of the quinoline ring and a carbohydrazide moiety at the 4-position . This compound belongs to the broader class of 2-arylquinoline-4-carbohydrazides, which have been investigated as intermediates for antimicrobial agent development and as building blocks for hydrazone library synthesis [1]. The compound is commercially available for research use from multiple vendors with purity specifications typically ≥95% .

Why 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide Cannot Be Interchanged with Other Quinoline-4-carbohydrazide Analogs in Research Procurement


In the 2-arylquinoline-4-carbohydrazide scaffold, the position and electronic character of the aryl substituent at the quinoline 2-position critically influence molecular properties relevant to both synthetic utility and potential biological applications. The ortho-substitution pattern of the ethoxyphenyl group in CAS 524932-37-4 introduces distinct steric constraints and alters electron density distribution on the quinoline core compared to para-substituted analogs or halogenated derivatives [1]. Furthermore, structure-activity relationship studies within the quinoline-4-carbohydrazide class have established that substituent variations directly impact antimicrobial activity profiles, as demonstrated by the differential MIC values observed among compounds with varying arylidene and ring substituents [2]. Therefore, generic substitution without verification of the precise 2-(2-ethoxyphenyl) substitution pattern cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide CAS 524932-37-4 Versus Analogs


Ortho-Ethoxy Substitution Pattern Confers Distinct Physicochemical Properties Versus Para-Ethoxy Analog

The ortho-ethoxyphenyl substitution in CAS 524932-37-4 represents a positional isomer distinct from the para-ethoxyphenyl analog (CAS 51842-78-5) . Ortho-substitution introduces steric hindrance at the quinoline 2-position that alters the dihedral angle between the phenyl and quinoline rings, affecting conjugation and potential target binding geometry compared to the para-substituted counterpart . Both compounds share identical molecular formula (C₁₈H₁₇N₃O₂) and molecular weight (307.35 g/mol), making them isomeric pairs with identical bulk composition but distinct three-dimensional structures .

Medicinal chemistry Structure-property relationships Quinoline derivatives

Hydrophobicity Differentiation: Ethoxy Substituent Confers Higher Predicted logP Relative to Halogenated Analogs

The ethoxyphenyl substituent in CAS 524932-37-4 (C₁₈H₁₇N₃O₂, MW 307.35) confers higher predicted lipophilicity compared to the 2-chlorophenyl analog (C₁₆H₁₂ClN₃O, MW 297.74) [1]. While direct experimental logP values are not reported in accessible literature for CAS 524932-37-4, the presence of the ethoxy (-OCH₂CH₃) group adds two additional carbon atoms and an ether oxygen versus the chloro substituent, resulting in increased molecular weight (+9.61 g/mol) and predicted hydrophobic surface area . The 2-chlorophenyl analog has an XLogP3-AA value of 3.0 [2]; the ethoxy-substituted compound would be expected to exhibit higher lipophilicity based on the additional alkyl chain contribution.

Lipophilicity Drug design Physicochemical characterization

Commercial Availability with Documented Purity Specifications Supports Reproducible Procurement

CAS 524932-37-4 is commercially available from multiple suppliers with verified purity specifications, including 97% purity from Leyan (Product No. 1390566) and ≥95% purity from ChemScence (Cat. No. CS-W019363) with defined storage conditions (sealed in dry, 2-8°C) . In contrast, the 2-(2-methylphenyl) analog (CAS 438197-10-5) has limited documented purity specifications across vendors , and the 2-phenylquinoline-4-carbohydrazide analog (CAS 4779-54-8) is available at 95% purity from Sigma-Aldrich but lacks the ethoxy functional handle for further derivatization.

Chemical procurement Quality control Sourcing

Hydrazide Moiety at 4-Position Enables Hydrazone Derivatization Chemistry Confirmed by Class-Level SAR Studies

Structure-activity relationship studies within the quinoline-4-carbohydrazide class have confirmed that the hydrazine moiety at the 4-position serves as an effective molecular hybrid for activity, enabling condensation with aromatic aldehydes to generate hydrazone libraries [1]. In the 2-(4-bromophenyl)quinoline-4-carbohydrazide series, the hydrazide-derived compounds exhibited MIC values against Gram-positive Staphylococcus aureus, with DNA gyrase inhibitory activity observed for specific derivatives (compound 6b IC₅₀ = 33.64 μM, compound 10 IC₅₀ = 8.45 μM vs. ciprofloxacin IC₅₀ = 3.80 μM) [2]. While these quantitative data derive from a structurally distinct analog, they establish the functional competence of the quinoline-4-carbohydrazide scaffold to support further derivatization [1][2].

Synthetic chemistry Hydrazone formation SAR studies

Recommended Research Application Scenarios for 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide Based on Structural Differentiation Evidence


Scaffold for Hydrazone Library Synthesis Requiring Ortho-Substituted Aryl Quinoline Core

This compound is suitable for researchers generating hydrazone derivative libraries via condensation with aromatic aldehydes, particularly when the ortho-ethoxyphenyl substitution pattern at the quinoline 2-position is desired for exploring structure-activity relationships. The unsubstituted carbohydrazide moiety at the 4-position serves as a reactive handle for derivatization, and the ortho-positioning of the ethoxy group introduces steric constraints that may influence the conformational landscape of resulting hydrazone products relative to para-substituted analogs [1].

Physicochemical Comparator for Lipophilicity-Dependent Assay Development

Due to the ethoxyphenyl substituent conferring distinct lipophilicity characteristics compared to halogenated analogs (e.g., 2-chlorophenyl derivative with XLogP3-AA = 3.0), this compound may serve as a comparator in assays where membrane permeability or solubility profiles are being evaluated [2]. The ortho-ethoxy substitution provides an intermediate hydrophobicity profile between unsubstituted phenyl and bulkier alkoxy or aryl substituents, making it a useful reference point in logP optimization studies .

Synthetic Intermediate for Ortho-Ethoxyphenyl Quinoline-Based Probe Development

Researchers developing molecular probes or tool compounds based on the 2-arylquinoline scaffold may utilize this compound as a key intermediate, particularly when the ortho-ethoxyphenyl moiety is required as a structural motif. The documented purity specifications (≥95-97%) and defined storage conditions (sealed in dry, 2-8°C) support reproducible synthetic workflows where precise stoichiometric control and compound integrity are essential for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.